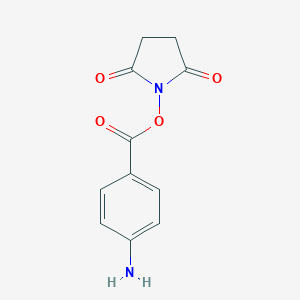

N-(4-Aminobenzoyloxy)succinimide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFHABLYVYPXAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157586 | |

| Record name | N-(4-Aminobenzoyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132445-64-8 | |

| Record name | N-(4-Aminobenzoyloxy)succinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132445648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Aminobenzoyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Aminobenzoyloxy Succinimide and Analogues

Classical Synthetic Pathways for N-(4-Aminobenzoyloxy)succinimide

Traditional methods for synthesizing this compound often involve well-established reactions such as acylation and condensation, or multi-step sequences that build the succinimide (B58015) ring.

Direct Acylation and Condensation Reactions

Direct acylation is a common strategy for the synthesis of N-substituted succinimides. This typically involves the reaction of an amine with succinic anhydride (B1165640) or a derivative. In the context of this compound, this would conceptually involve the acylation of a hydroxylamine (B1172632) derivative with a 4-aminobenzoyl group, followed by reaction with succinic anhydride. However, the more direct and reported approaches often involve the activation of the carboxylic acid.

A prevalent method for forming the active ester linkage is through the use of coupling reagents. For instance, the carboxyl group of an N-protected 4-aminobenzoic acid can be activated with reagents like N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The resulting activated ester can then react with a suitable nucleophile. While this is a common strategy for creating N-acyl bonds, the direct synthesis of the title compound often follows a slightly different sequence to manage the reactive amino group.

Alternatively, the acylation can be achieved using an acyl halide. For example, 4-nitrobenzoyl chloride can be reacted with N-hydroxysuccinimide to form N-(4-Nitrobenzoyloxy)succinimide. Subsequent reduction of the nitro group to an amine yields this compound. This two-step process is often preferred as it avoids potential side reactions associated with the free amino group during the acylation step.

Catalysts such as 4-(dimethylamino)pyridine (DMAP) or 4-aminopyridine (B3432731) can be employed to facilitate these acylation reactions, often leading to improved yields and milder reaction conditions. researchgate.net The choice of solvent is also crucial, with aprotic solvents like dioxane, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM) being commonly used. researchgate.net

Multi-step Routes Involving Succinimide Ring Formation

Multi-step syntheses provide a versatile platform for constructing this compound and its analogues, allowing for the careful introduction of functional groups. A key feature of these routes is the formation of the succinimide ring itself. researchgate.net

One such pathway begins with the reaction of succinic anhydride with a primary amine, leading to the formation of a succinamic acid intermediate. This intermediate can then be cyclized to the corresponding succinimide. In the case of this compound, this would involve a starting material that already contains the N-O-benzoyl linkage.

The succinimide ring is known to be susceptible to ring-opening via hydrolysis, particularly under basic conditions. nih.gov This reactivity must be considered when planning multi-step syntheses to ensure the integrity of the final product.

| Reactants | Reagents/Catalysts | Products | Key Features |

| Succinic anhydride, Primary amine | - | Succinamic acid | Intermediate formation |

| Succinamic acid | Dehydrating agent (e.g., acetic anhydride) | N-substituted succinimide | Cyclization step |

| 4-Nitrobenzoyl chloride, N-hydroxysuccinimide | Pyridine or other base | N-(4-Nitrobenzoyloxy)succinimide | Acylation, followed by reduction |

| N-protected 4-aminobenzoic acid, N-hydroxysuccinimide | DCC, EDC | Activated ester | Amide bond formation |

Modern and Sustainable Approaches to this compound Synthesis

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. This includes one-pot reactions, novel cyclization strategies, and the application of green chemistry principles.

One-Pot Reaction Strategies

One-pot syntheses offer several advantages, including reduced reaction times, lower solvent consumption, and simplified purification procedures. ijcps.orgnih.govrsc.orgnih.govresearchgate.net For the synthesis of N-substituted succinimides, one-pot methods have been developed that combine the initial amidation and subsequent cyclization steps. ijcps.org

For example, a one-pot synthesis of N-aryl succinimides has been described using succinic anhydride and various aromatic amines in the presence of zinc and acetic acid. ijcps.org This approach provides a cost-effective and practical route to these compounds. While this specific example does not directly produce this compound, the underlying principle could be adapted. A one-pot strategy for the title compound might involve the in-situ formation of the aminobenzoyloxy moiety followed by immediate reaction with succinic anhydride and cyclization.

Oxidative Cyclization Methods

Oxidative cyclization represents an innovative approach to the formation of heterocyclic rings. nih.govresearchgate.netnih.govorganic-chemistry.org These reactions often proceed under mild conditions and can offer high levels of selectivity. While direct application to this compound is not extensively reported, the principles of oxidative cyclization could be applied to precursors to form the succinimide ring. For instance, an appropriately substituted open-chain precursor could undergo an intramolecular C-N bond formation facilitated by an oxidizing agent to yield the cyclic imide.

| Reaction Type | Key Features | Potential Advantages |

| One-Pot Synthesis | Multiple reaction steps in a single vessel. | Reduced waste, time, and cost. ijcps.org |

| Oxidative Cyclization | Formation of heterocyclic rings via oxidation. | Mild conditions, high selectivity. nih.govresearchgate.net |

Considerations for Green Chemistry in this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the production of this compound, this involves considering factors such as atom economy, the use of less hazardous reagents, and the reduction of waste. researchgate.net

One approach is the use of water as a solvent, which is an environmentally benign alternative to traditional organic solvents. researchgate.net For example, the synthesis of N-substituted succinimides has been achieved by reacting succinic acid and primary amines in hot water, eliminating the need for both a catalyst and an organic solvent. researchgate.net

Furthermore, the development of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. The use of catalytic amounts of substances like 4-aminopyridine in acylation reactions is an example of this principle in action. researchgate.net The selection of starting materials from renewable resources, where possible, also contributes to a more sustainable synthetic process.

Synthesis of Functionalized this compound Derivatives

The development of functionalized this compound derivatives is pivotal for their application as tailored crosslinkers and probes. The inherent reactivity of the NHS ester towards primary amines, coupled with the potential for modification of the amino group on the benzoyl ring, allows for the construction of a wide range of heterobifunctional reagents.

Design and Preparation of Probes and Linkers

The primary utility of this compound in this context is as a precursor to more complex molecular tools. The amino group serves as a chemical handle that can be elaborated to introduce a second reactive group or a reporter molecule, thereby creating a heterobifunctional linker or a probe.

A common strategy involves the conversion of the amino group into a different functional group with distinct reactivity. For instance, the diazotization of the aniline (B41778) moiety followed by substitution can introduce functionalities like azides, which are valuable for bioorthogonal "click" chemistry reactions. The resulting N-(4-azidobenzoyloxy)succinimide would be a potent photoaffinity labeling reagent.

Another approach is the acylation or alkylation of the amino group to attach other chemical entities. This could include the introduction of a maleimide (B117702) group for specific reaction with thiols, a biotin (B1667282) molecule for affinity-based applications, or a fluorescent dye for imaging purposes. The synthesis of such derivatives typically involves standard organic chemistry transformations performed on the this compound core structure.

While specific literature detailing the synthesis of a broad range of probes and linkers directly from this compound is not extensively available, the synthetic principles are well-established in the broader field of bioconjugation chemistry. The table below outlines hypothetical examples of probes and linkers that could be synthesized from this compound, along with the required synthetic transformation.

| Target Probe/Linker | Synthetic Transformation of the Amino Group | Reagents and General Conditions |

| N-(4-Azidobenzoyloxy)succinimide | Diazotization followed by azide (B81097) substitution | 1. NaNO₂, aq. HCl, 0-5 °C2. NaN₃ |

| N-(4-Maleimidobenzoyloxy)succinimide | Acylation with a maleimide-containing acyl chloride or anhydride | Maleimidopropionyl chloride, base (e.g., triethylamine), aprotic solvent |

| N-(4-Biotinoylaminobenzoyloxy)succinimide | Amide bond formation | Biotin-NHS ester or Biotin-acid with a coupling agent (e.g., EDC, HOBt), DMF or DMSO |

| N-(4-Fluoresceinylthiocarbamoylaminobenzoyloxy)succinimide | Thiourea formation | Fluorescein isothiocyanate (FITC), aprotic solvent (e.g., DMF), base |

Strategies for Modifying the Aminobenzoyl Moiety

Modification of the aminobenzoyl moiety of this compound extends beyond simple functional group conversion at the amino position. It can also involve substitutions on the aromatic ring to modulate the properties of the resulting linker or probe.

Electrophilic aromatic substitution reactions on the activated aminobenzoyl ring can introduce substituents that influence the reactivity, solubility, or spectral properties of the molecule. For example, halogenation (bromination or iodination) of the ring can provide sites for further functionalization, such as cross-coupling reactions, or can be used to introduce radiolabels.

Furthermore, the electronic nature of substituents on the benzoyl ring can impact the reactivity of the NHS ester. Electron-withdrawing groups can increase the susceptibility of the ester to nucleophilic attack, potentially leading to faster conjugation kinetics. Conversely, electron-donating groups might decrease the reactivity. The strategic placement of such groups allows for the fine-tuning of the linker's properties for specific applications.

The table below presents potential modifications to the aminobenzoyl moiety and their rationale.

| Modification Strategy | Rationale | Potential Reagents and Conditions |

| Halogenation (e.g., Bromination) | Introduction of a handle for further functionalization (e.g., cross-coupling) or radiolabeling. | N-Bromosuccinimide (NBS), acetic acid or other suitable solvent. |

| Nitration | Introduction of a group that can be reduced to a second amino group, creating a scaffold for dendritic structures or dual labeling. | HNO₃, H₂SO₄ (requires protection of the initial amino group). |

| Sulfonation | Introduction of a charged group to enhance water solubility of the linker/probe. | Fuming sulfuric acid (requires protection of the amino group). |

It is important to note that the synthesis of these modified derivatives would require careful consideration of protecting group strategies to avoid undesired side reactions with the NHS ester or the primary amino group during the modification of the aromatic ring.

Chemical Reactivity and Mechanistic Investigations of N 4 Aminobenzoyloxy Succinimide

Electrophilic Reactivity of the Succinimidyl Ester Moiety

The N-hydroxysuccinimide (NHS) ester of N-(4-Aminobenzoyloxy)succinimide is a key feature, rendering the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity is central to its function as a crosslinking agent, enabling the formation of stable amide bonds.

Nucleophilic Attack by Primary Amine Functional Groups

The primary reaction of the succinimidyl ester moiety is its efficient acylation of primary amine functional groups. glenresearch.com This reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of a primary amine attacks the electrophilic carbonyl carbon of the succinimidyl ester. This leads to the formation of a transient tetrahedral intermediate. glenresearch.com The subsequent collapse of this intermediate results in the expulsion of the N-hydroxysuccinimide leaving group and the formation of a stable amide bond between the benzoyl moiety and the amine-containing molecule. glenresearch.comthermofisher.com This reaction is highly selective for primary aliphatic amines, though reactions with other nucleophiles like hydroxyl and sulfhydryl groups can occur, the resulting esters and thioesters are generally less stable and can be hydrolyzed or displaced by amines. glenresearch.com

The reaction is typically carried out in aqueous buffers at a pH range of 7 to 9. thermofisher.com At lower pH values, the primary amine is protonated, reducing its nucleophilicity and hindering the reaction. lumiprobe.cominterchim.fr Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases significantly, competing with the desired aminolysis. lumiprobe.cominterchim.fr

Kinetics and Thermodynamics of Succinimidyl Ester Aminolysis and Hydrolysis

The rate of hydrolysis of NHS esters is highly dependent on pH. thermofisher.com For instance, the half-life of hydrolysis for NHS-ester compounds is reported to be 4 to 5 hours at pH 7.0 and 0°C, which decreases to just 10 minutes at pH 8.6 and 4°C. thermofisher.com This underscores the importance of carefully controlling the pH during conjugation reactions to maximize the yield of the desired amine conjugate.

Kinetic studies on NHS-ester monolayers have shown that the heterogeneous aminolysis rate constant can be significantly lower than the heterogeneous hydrolysis rate constant. nih.govnih.gov This suggests that under certain conditions, particularly with low concentrations of the amine-containing molecule, hydrolysis can be the dominant reaction pathway. nih.gov

The general mechanism for both aminolysis and hydrolysis involves the formation of a tetrahedral intermediate. mst.edu The rate of these reactions is influenced by the basicity of the attacking nucleophile, with more basic amines generally reacting faster. mst.edu

Table 1: General Kinetic Parameters for NHS Ester Reactions (Analogous Systems)

| Reaction | General Rate Determining Step | pH Dependence | Competing Reaction |

| Aminolysis | Breakdown of the tetrahedral intermediate | Increases with pH (up to an optimum) | Hydrolysis |

| Hydrolysis | Nucleophilic attack by water/hydroxide | Increases significantly with pH | Aminolysis |

This table presents generalized data for N-hydroxysuccinimide esters as specific data for this compound was not found in the reviewed literature.

Reactivity of the Aminobenzoyl Group

The aminobenzoyl moiety of this compound provides a second, distinct site for chemical modification, allowing for sequential conjugation strategies.

Aromatic Amine Reactivity in Subsequent Conjugations

The aromatic amine of the aminobenzoyl group is a versatile functional handle for further chemical modifications. After the initial reaction of the succinimidyl ester, the now-installed aminobenzoyl group can participate in a variety of conjugation reactions. For instance, derivatives of p-aminobenzoic acid (PABA) are known to undergo various conjugation reactions. nih.govnih.govresearchgate.net The reactivity of this aromatic amine allows for the introduction of a second biomolecule or a reporter molecule, making this compound a true heterobifunctional crosslinker. scbt.comnih.gov

Diazotization and Electrophilic Aromatic Substitution for Further Functionalization

A prominent reaction of the aromatic amine on the aminobenzoyl group is diazotization. acs.org In the presence of nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), the primary aromatic amine is converted into a diazonium salt. acs.org This diazonium salt is a highly reactive intermediate that can undergo electrophilic aromatic substitution reactions, most notably diazo coupling. acs.orgnih.govnih.gov

In this two-step process, the diazonium salt acts as an electrophile and reacts with electron-rich aromatic amino acid residues in proteins, such as tyrosine and histidine. acs.orgnih.gov This results in the formation of a stable azo bond, effectively crosslinking the molecule that initially reacted with the succinimidyl ester to the protein. This strategy has been successfully employed for the preparation of radiometal-labeled peptides and proteins. acs.org The efficiency of this coupling can be influenced by the pH of the reaction medium. acs.org

Heterobifunctional Reaction Mechanisms of this compound

First Conjugation via the Succinimidyl Ester: The NHS ester reacts with a primary amine on the first target molecule (Molecule A) to form a stable amide bond. This reaction is typically carried out at a slightly alkaline pH (7.2-8.5) to ensure the amine is deprotonated and nucleophilic. thermofisher.com

Second Conjugation via the Aminobenzoyl Group: The now-exposed aromatic amine on the benzoyl linker can be activated through diazotization. The resulting diazonium salt is then reacted with a second target molecule (Molecule B), often a protein containing tyrosine or histidine residues, to form a stable azo linkage. acs.org This second reaction is also pH-dependent, with optimal coupling often occurring in a specific pH range to favor reaction with the target amino acid residues. acs.org

This sequential and specific reactivity allows for the controlled and directional crosslinking of two different molecules, a key advantage in the design of complex bioconjugates.

Sequential Reaction Pathways for Orthogonal Functionalization

The distinct reactivity of the two functional groups in this compound—the aniline-type amino group and the NHS ester—can be harnessed to achieve orthogonal functionalization. This strategy relies on performing sequential reactions under different conditions, where one functional group reacts while the other remains dormant, and vice versa. A key parameter for controlling this sequential reactivity is the reaction pH. sci-hub.box

The aromatic amino group is nucleophilic and can participate in various reactions, such as acylation or alkylation. In contrast, the NHS ester is a potent acylating agent that readily reacts with primary and secondary amines to form stable amide bonds. The reactivity of both groups is significantly influenced by pH.

pH-Controlled Sequential Ligation:

A powerful strategy for achieving sequential functionalization involves modulating the pH of the reaction medium. sci-hub.box

Reaction of the Amino Group at Acidic to Neutral pH: Under acidic to neutral conditions (pH ~4-7), the aromatic amino group of this compound can be selectively reacted with an appropriate electrophile. At this pH range, the nucleophilicity of the primary amines that would react with the NHS ester is suppressed due to protonation. This allows for the selective modification of the amino group while leaving the NHS ester intact for a subsequent reaction.

Reaction of the NHS Ester at Slightly Alkaline pH: Following the modification of the amino group, the pH can be raised to a slightly alkaline range (pH 7.2-9). thermofisher.com At this pH, primary amines are sufficiently deprotonated and become highly nucleophilic, enabling a rapid and efficient reaction with the NHS ester. The hydrolysis of the NHS ester is a competing reaction that also increases with pH; therefore, careful control of the reaction time and concentration is essential. thermofisher.comnih.gov

This pH-dependent sequential reactivity allows for a "one-pot" two-step functionalization, where this compound can act as a linker to conjugate two different molecules in a controlled manner. For instance, the amino group could first be coupled to a molecule containing a carboxyl group (via carbodiimide (B86325) chemistry), and the NHS ester could then be used to attach this conjugate to a protein via its lysine (B10760008) residues.

A conceptual representation of a sequential reaction pathway is presented below:

| Step | Reactant for this compound | Reaction Condition | Functional Group Reacted | Product |

| 1 | Molecule A with a reactive group for amines (e.g., an acyl chloride or an aldehyde) | Acidic to Neutral pH | Aromatic Amino Group | A-NH-C₆H₄-CO-O-NHS |

| 2 | Molecule B with a primary amine | Slightly Alkaline pH (7.2-9) | N-Hydroxysuccinimide Ester | A-NH-C₆H₄-CO-NH-B |

Conversion to a More Chemoselective Thioester:

Another strategy for sequential functionalization involves the in-situ conversion of the NHS ester to a more chemoselective thioester. nih.govresearchgate.net This approach enhances the selectivity of the subsequent ligation reaction.

The process involves two steps:

Transesterification: The NHS ester is reacted with a small thiol-containing molecule, such as 2-mercaptoethanesulfonate (MESNa), to form a thioester. nih.gov This reaction is typically fast and efficient.

Chemoselective Ligation: The newly formed thioester can then participate in highly chemoselective ligation reactions, such as Native Chemical Ligation (NCL), with a protein or peptide bearing an N-terminal cysteine residue. nih.govnih.gov This method allows for precise, site-specific labeling of the N-terminus of a protein. nih.gov

This two-step, one-pot method provides a powerful tool for protein modification, where the amino group of this compound can be functionalized either before or after the conversion of the NHS ester to a thioester, further expanding the possibilities for creating complex bioconjugates.

Regioselectivity and Chemoselectivity in Complex Systems

In complex molecular environments containing multiple nucleophilic groups, the regioselectivity and chemoselectivity of this compound become paramount.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over others. The NHS ester of this compound exhibits a high degree of chemoselectivity towards primary amines. thermofisher.comresearchgate.net

The general order of reactivity of nucleophiles with NHS esters is: Primary Aliphatic Amines > Primary Aromatic Amines > Alcohols / Phenols > Thiols

While NHS esters are highly reactive towards primary amines, side reactions with other nucleophiles can occur, particularly under forcing conditions or with prolonged reaction times. stackexchange.comnih.gov

Amines vs. Hydroxyls: The reaction with the ε-amino group of lysine residues in proteins is the most common application of NHS esters. digitellinc.com While reactions with the hydroxyl groups of serine, threonine, and tyrosine are possible, they are generally much slower and often require a significant excess of the acylating agent. stackexchange.comresearchgate.net The O-acylated products are also more labile and can be selectively hydrolyzed under mild basic conditions or by treatment with hydroxylamine (B1172632). nih.gov

Amines vs. Thiols: The reaction of NHS esters with the sulfhydryl group of cysteine residues can also occur. However, the high nucleophilicity of thiols is often directed towards other types of reactions, and their reactivity with NHS esters is generally lower than that of primary amines in the context of bioconjugation.

The following table summarizes the relative reactivity of common nucleophilic functional groups found in biomolecules with NHS esters:

| Nucleophilic Group | Amino Acid Residue(s) | Relative Reactivity with NHS Ester | Stability of Formed Bond |

| ε-Amino | Lysine | High | Stable Amide Bond |

| α-Amino | N-terminus | High | Stable Amide Bond |

| Phenolic Hydroxyl | Tyrosine | Low to Moderate | Labile Ester Bond |

| Aliphatic Hydroxyl | Serine, Threonine | Low | Labile Ester Bond |

| Sulfhydryl | Cysteine | Low to Moderate | Labile Thioester Bond |

| Imidazole | Histidine | Low | Unstable Acyl-imidazole |

Regioselectivity:

Regioselectivity refers to the preference of a chemical reaction to proceed at one site over another in a molecule containing multiple similar functional groups. In the context of this compound reacting with a complex biomolecule like a protein, regioselectivity often pertains to the differentiation between various amine groups.

N-terminus vs. Lysine Residues: Both the α-amino group at the N-terminus of a protein and the ε-amino groups of lysine residues are primary amines and can react with the NHS ester. nih.gov The relative reactivity is influenced by the local microenvironment, including the pKa of the specific amino group and its accessibility. Generally, the N-terminal α-amino group has a lower pKa than the ε-amino group of lysine, meaning it is more nucleophilic at a lower pH. By carefully controlling the pH, some degree of selectivity for the N-terminus can be achieved.

Primary vs. Secondary Amines: NHS esters react more readily with primary amines than with secondary amines. This difference in reactivity can be exploited to achieve regioselective modification in molecules containing both types of amines. stackexchange.com

The inherent reactivity differences, coupled with the ability to control reaction conditions such as pH, provide a powerful toolbox for directing the functionalization of complex molecules using this compound.

Applications of N 4 Aminobenzoyloxy Succinimide in Bioconjugation and Chemical Biology

Protein and Peptide Modification and Labeling

The modification of proteins and peptides is essential for studying their structure, function, and interactions. Reagents containing NHS esters are widely employed for this purpose, targeting primary amino groups found on lysine (B10760008) residues and the N-terminus of polypeptide chains. thermofisher.com

The primary strategy for modifying proteins with NHS esters like N-(4-Aminobenzoyloxy)succinimide involves the acylation of nucleophilic primary amines. The ε-amino group of lysine side chains and the α-amino group at the N-terminus of a protein are the principal targets for this reaction. thermofisher.com The reaction proceeds efficiently in aqueous solutions at a pH range of 7.2 to 8.5. nih.gov

The mechanism involves the nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently linking the benzoyloxy moiety to the protein, and the release of N-hydroxysuccinimide (NHS) as a byproduct. thermofisher.com While lysine is the most common target, studies have shown that other amino acid residues with nucleophilic side chains, such as serine, threonine, and tyrosine, can also react with NHS esters, particularly under specific conditions or when they are in proximity to an initial modification site. licor.com

The reactivity of amino acid nucleophiles towards electrophiles like those in NHS esters generally follows the order: Cysteine >> Histidine > Lysine. epa.gov However, the abundance and surface accessibility of lysine residues in most proteins make them the most frequent sites for modification by amine-reactive reagents. thermofisher.com

Table 1: General Reactivity of Amino Acid Residues with NHS Esters

| Amino Acid | Side Chain Group | Reactivity with NHS Esters |

|---|---|---|

| Lysine | Primary Amine (-NH₂) | High (Primary Target) thermofisher.comlicor.com |

| N-Terminus | Primary Amine (-NH₂) | High (Primary Target) thermofisher.comlicor.com |

| Serine | Hydroxyl (-OH) | Possible side reaction licor.com |

| Threonine | Hydroxyl (-OH) | Possible side reaction licor.com |

| Tyrosine | Phenolic Hydroxyl (-OH) | Possible side reaction licor.com |

| Cysteine | Thiol (-SH) | High, but less common target for NHS esters |

The structure of this compound, with its terminal aminobenzoyl group, makes it a potential linker for attaching various molecules, including reporter groups and affinity tags, to proteins. After the initial conjugation of this compound to a protein's lysine residues, the newly introduced aromatic amine can be further derivatized.

Reporter groups are molecules that facilitate the detection or quantification of the labeled protein. These can include fluorescent dyes, which are used in applications like fluorescence microscopy and flow cytometry. dojindo.comrsc.org Affinity tags are small molecules or peptides that can be used to purify the modified protein from a complex mixture. u-tokyo.ac.jp For example, a biotin (B1667282) molecule could be attached to the amine of the conjugated benzoyl group, allowing the protein to be captured on a streptavidin-coated resin.

The process would involve a two-step reaction:

Reaction of the protein with this compound to form a stable amide bond.

Subsequent reaction of the introduced 4-aminobenzoyl group with a suitably activated reporter or tag.

This strategy allows for the introduction of functionalities that are not present in the native protein, enabling a wide range of analytical and purification techniques. nih.gov

Table 2: Examples of Reporter Groups and Affinity Tags

| Tag Type | Example | Primary Use |

|---|---|---|

| Fluorescent Reporter | Fluorescein, Rhodamine | Imaging, Flow Cytometry, Fluorescence Polarization nih.gov |

| Enzyme Reporter | Horseradish Peroxidase (HRP), Alkaline Phosphatase (AP) | ELISA, Western Blotting u-tokyo.ac.jp |

| Affinity Tag | Biotin | Affinity Purification, Detection u-tokyo.ac.jp |

| Radioisotope Label | ¹²⁵I, ¹⁸F | Radioimmunoassay (RIA), PET Imaging nih.govnih.gov |

Bioconjugation is a powerful tool for creating novel therapeutic and diagnostic agents by linking different biologically active molecules together. nih.govmdpi.com this compound can act as a linker to connect a protein or peptide to another active molecule, such as a small molecule drug, to create a targeted therapeutic.

For instance, an antibody could be modified with this compound. The resulting conjugate, now displaying reactive amine groups on its surface, could then be linked to a cytotoxic drug. This approach is central to the development of antibody-drug conjugates (ADCs), which aim to deliver potent drugs specifically to cancer cells, thereby increasing efficacy and reducing side effects. nih.gov Similarly, peptides can be conjugated to other molecules to enhance their therapeutic properties, such as stability or targeting ability. rsc.org The stability of the resulting conjugate is a critical factor, and the amide bond formed by the NHS ester reaction is generally stable under physiological conditions. nih.gov

Cross-linking Methodologies for Biomolecular Architecture Elucidation

Chemical cross-linking is a technique used to covalently link interacting molecules, providing valuable information about protein-protein interactions and the three-dimensional structure of protein complexes. nih.gov While this compound is a monofunctional reagent (containing one reactive NHS ester), its structure provides a basis for creating cross-linking agents.

To be used as a cross-linker, this compound would need to be converted into a bifunctional reagent. This could be achieved by chemically linking two molecules of this compound together via their amino groups, creating a homobifunctional cross-linker with two NHS ester groups at either end. This new molecule could then be used to probe protein-protein interactions. nih.gov

When such a bifunctional cross-linker is added to a protein complex, it can react with lysine residues on two different proteins that are in close proximity, effectively "freezing" the interaction. nih.gov After cross-linking, the complex can be analyzed, often using mass spectrometry, to identify the cross-linked proteins and even the specific residues involved. This provides direct evidence of an interaction and gives spatial constraints that help in modeling the architecture of the protein complex. nih.gov

Cross-linking studies can reveal both intramolecular (within the same protein) and intermolecular (between different proteins) linkages.

Intramolecular cross-linking occurs when a cross-linker reacts with two different lysine residues within the same polypeptide chain. This provides information about the protein's folding and three-dimensional structure.

Intermolecular cross-linking occurs when the cross-linker connects two separate proteins. This is used to identify interaction partners and map the interfaces of protein complexes. nih.govnih.gov

The distance between the reactive groups on the cross-linker (the spacer arm length) is a critical parameter. By using cross-linkers of different lengths, researchers can estimate the distances between specific residues in a protein or protein complex. The analysis of cross-linked products, typically by digesting the proteins and analyzing the resulting peptides by mass spectrometry, allows for the precise identification of the linked sites. nih.gov

Utility as a Heterobifunctional Cross-linking Agent

This compound and its isomers serve as effective "two-level" heterobifunctional cross-linking agents. This functionality stems from the differential reactivity of its two key chemical groups: the succinimidyl ester and the aromatic amino group.

The primary mode of action involves the succinimidyl ester group, which readily reacts with primary amino groups, such as the ε-amino group of lysine residues in proteins, to form stable amide bonds. This initial reaction covalently attaches the aminobenzoyl moiety to the target protein.

The second level of functionality is then introduced by activating the aromatic amino group. Through diazotization, the amino group is converted into a highly reactive diazobenzoyl group. This newly formed functional group can then react with electron-rich amino acid residues like tyrosine or histidine on a second biomolecule, thereby creating a stable cross-link between the two molecules.

A notable example of this application is the conjugation of the anti-tumor antibiotic daunomycin (DM), which contains a primary amino group, to bovine serum albumin (BSA). A study comparing the ortho-, meta-, and para-isomers of N-(aminobenzoyloxy)succinimide (ABS) found that the meta-isomer (m-ABS) was the most efficient in conjugating DM to BSA, followed by the para-isomer (p-ABS). The ortho-isomer, however, was ineffective under the same conditions. Using m-ABS, researchers were able to attach more than 10 molecules of DM per molecule of BSA. nih.gov

Similarly, the meta-isomer has been successfully used to conjugate thyrotropin-releasing hormone (TRH), a peptide lacking a free amino or carboxyl group, to carrier proteins like BSA and human serum albumin (HSA). In this case, the succinimidyl ester of m-ABS first reacts with lysine residues on the albumin. The incorporated m-aminobenzoyl group is then diazotized to react with a histidyl group on the TRH molecule. nih.gov

This two-step strategy provides a powerful and versatile method for creating conjugates between a wide variety of molecules, which is particularly valuable in the development of immunogens and other biological probes.

Facilitating Peptide Synthesis and Ligations

The chemical properties of this compound also lend themselves to the intricate process of peptide synthesis.

Role as an Activating Agent for Carboxylic Acids

At the heart of peptide synthesis is the formation of an amide (peptide) bond between the carboxylic acid of one amino acid and the amino group of another. This compound, like other N-hydroxysuccinimide (NHS) esters, serves as an effective activating agent for carboxylic acids. americanpeptidesociety.org

The NHS moiety is an excellent leaving group. By reacting this compound with a carboxylic acid, a highly reactive "active ester" is formed. This active ester is much more susceptible to nucleophilic attack by an amino group than the original carboxylic acid. This activation facilitates the efficient formation of a stable amide bond under mild reaction conditions, a crucial requirement for preserving the integrity of sensitive peptide structures. americanpeptidesociety.org The general mechanism of carbodiimide-mediated activation often involves the formation of an O-acylisourea intermediate, which can then be converted to a more stable active ester in the presence of an NHS derivative. americanpeptidesociety.org

This compound in Solid-Phase and Solution-Phase Peptide Synthesis

While this compound's role as a carboxylic acid activator is well-established, specific, detailed protocols for its application as a primary coupling reagent in modern solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis are not extensively documented in readily available literature. These methodologies often rely on a range of other established coupling reagents.

In solution-phase peptide synthesis , the choice of coupling reagent is critical for achieving high yields and purity. americanpeptidesociety.orgnih.gov Common reagents include carbodiimides like DCC and DIC, often used with additives like HOBt or HOAt to minimize side reactions. americanpeptidesociety.org While this compound can, in principle, be used to pre-activate an amino acid for subsequent coupling in solution, specific examples and comparisons to more conventional reagents are scarce.

Similarly, in solid-phase peptide synthesis , where the growing peptide chain is anchored to a solid support, a variety of coupling reagents are employed to drive the reaction to completion. While the fundamental chemistry of activating a carboxylic acid with an NHS ester is compatible with SPPS, detailed studies outlining the use of this compound as a standard coupling reagent in this context are not prominent. The field is dominated by other reagents such as HBTU, HATU, and various phosphonium (B103445) and uronium salts, which have been extensively optimized for automated synthesis.

Therefore, while the chemical principles support the use of this compound in both peptide synthesis techniques, its practical application appears to be less common compared to other widely adopted coupling reagents.

Advanced Biological Probe Development

The unique properties of this compound have been harnessed to create sophisticated probes for biological research and diagnostics.

Rational Design of Hapten-Carrier Conjugates Using this compound

A significant application of this compound lies in the rational design of hapten-carrier conjugates, which are essential for producing antibodies against small molecules (haptens). Haptens are typically not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.

The "two-level" heterobifunctional nature of N-(aminobenzoyloxy)succinimide isomers is particularly advantageous here. As described previously, researchers can strategically link a hapten to a carrier protein. For instance, in the case of daunomycin, the amino group of the hapten was first reacted with the succinimidyl ester of N-(aminobenzoyloxy)succinimide. The resulting aminobenzoyl-modified hapten was then activated via diazotization to couple with tyrosine or histidine residues on the carrier protein, BSA. nih.gov This method allows for a controlled and specific conjugation, which is crucial for presenting the hapten to the immune system in a consistent manner.

The resulting hapten-carrier conjugates have been successfully used as immunogens to produce specific antibodies. For example, the daunomycin-BSA conjugate generated antibodies that were highly specific for daunomycin and did not cross-react with other anti-cancer drugs. nih.gov Similarly, the TRH-BSA conjugate elicited the production of TRH-specific antibodies in rabbits. nih.gov

| Hapten | Carrier Protein | Cross-linking Agent Isomer | Resulting Application |

| Daunomycin | Bovine Serum Albumin (BSA) | meta-Aminobenzoyloxy succinimide (B58015) (m-ABS) | Production of specific anti-daunomycin antibodies. nih.gov |

| Thyrotropin-releasing hormone (TRH) | Bovine Serum Albumin (BSA) | meta-Aminobenzoyloxy succinimide (m-ABS) | Production of specific anti-TRH antibodies. nih.gov |

Applications in Biosensing and Diagnostic Tool Development

The hapten-carrier conjugates created using this compound have direct applications in the development of sensitive and specific immunoassays, which are fundamental diagnostic tools.

Following the production of antibodies using the conjugates as immunogens, these same or similar conjugates can be used as components in an enzyme-linked immunosorbent assay (ELISA). For example, a highly sensitive and specific ELISA for daunomycin was developed using a daunomycin-human serum albumin (HSA) conjugate as the solid-phase antigen. This assay was capable of accurately measuring as little as 50 ng/mL of anti-daunomycin IgG. nih.gov

In another example, an ELISA for TRH was developed using the anti-TRH antiserum and a solid-phase antigen consisting of TRH conjugated to HSA. This assay demonstrated high specificity for the hormone and could reproducibly measure as little as 50 pg of TRH. nih.gov The antibodies generated were also used in indirect immunoperoxidase methods to visualize the distribution of TRH in rat brain tissue. nih.gov

Furthermore, the ortho-isomer of N-(aminobenzoyloxy)succinimide has been noted for its potential in modifying nanoparticles to enhance their biocompatibility and stability, which is a key step in the development of certain types of biosensors. americanpeptidesociety.org The ability to functionalize surfaces and biomolecules makes this compound a valuable tool in the ongoing development of novel biosensing platforms and diagnostic assays.

Cell Surface Engineering and Membrane Protein Functionalization

The modification of cell surfaces and the specific functionalization of membrane proteins are critical for a range of applications in chemical biology, from studying cellular processes to developing targeted therapeutics. This compound and its isomers are bifunctional crosslinking agents that offer a two-step strategy for conjugating molecules to proteins, a technique that can be adapted for engineering the cell surface.

The core principle of using N-(aminobenzoyloxy)succinimide derivatives in bioconjugation lies in their heterobifunctional nature. The succinimidyl ester group provides a reactive site for primary amines, such as the ε-amino group of lysine residues abundant on the surface of most proteins. This initial reaction forms a stable amide bond. The second functionality, the aminobenzoyl group, can then be chemically activated to react with another molecule. Specifically, the amino group can be converted into a reactive diazonium salt through diazotization. This diazonium group is then capable of reacting with electron-rich aromatic side chains of amino acids like tyrosine or histidine.

This two-stage reactivity allows for a controlled, stepwise conjugation process. Research has demonstrated the utility of this approach in creating hapten-protein conjugates, which are fundamental tools in immunology and diagnostics. While these studies primarily focus on soluble proteins, the underlying chemical principles are directly applicable to the modification of proteins embedded in the cell membrane.

One study detailed the use of N-(m-aminobenzoyloxy)succinimide (m-ABS), an isomer of this compound, to conjugate thyrotropin-releasing hormone (TRH), a peptide lacking free amino or carboxyl groups, to carrier proteins like bovine serum albumin (BSA) and human serum albumin (HSA). nih.gov The succinimidyl ester of m-ABS first reacted with lysine residues on the albumin. Subsequently, the aminobenzoyl group was diazotized and reacted with a histidine residue on TRH to form the final conjugate. nih.gov This method successfully produced antibodies against TRH, demonstrating the biological functionality of the resulting conjugate. nih.gov

Another investigation explored the use of ortho-, meta-, and para-isomers of N-(aminobenzoyloxy)succinimide for conjugating the hapten daunomycin to BSA. nih.gov In this case, the aminobenzoyloxy succinimide first reacted with the amino group of daunomycin. The resulting aminobenzoyl-modified hapten was then diazotized and conjugated to tyrosine or histidine residues on BSA. nih.gov This approach allowed for the introduction of more than 10 molecules of daunomycin per BSA molecule and the subsequent production of specific antibodies. nih.gov

These findings highlight the potential of N-(aminobenzoyloxy)succinimide derivatives as tools for cell surface engineering. By first reacting the succinimidyl ester with cell surface proteins, the cell membrane can be endowed with aminobenzoyl groups. These groups can then serve as chemical handles for the attachment of a wide array of molecules, such as fluorescent dyes for imaging, targeting ligands for cell-specific recognition, or therapeutic agents for targeted delivery. The ability to perform the second reaction step under specific conditions provides a degree of control over the functionalization process.

The research findings on hapten-protein conjugation using N-(aminobenzoyloxy)succinimide isomers are summarized in the table below, illustrating the efficiency and outcomes of this conjugation strategy.

| Parameter | Research Finding | Reference |

| Crosslinking Agent | N-(m-aminobenzoyloxy)succinimide (m-ABS) | nih.gov |

| Target Hapten | Thyrotropin-releasing hormone (TRH) | nih.gov |

| Carrier Protein | Bovine Serum Albumin (BSA) | nih.gov |

| Conjugation Ratio | Approximately 3.5 moles of TRH per mole of BSA | nih.gov |

| Biological Outcome | Elicited the production of TRH-specific antibodies in rabbits. | nih.gov |

| Crosslinking Agent | N-(aminobenzoyloxy)succinimide (ortho, meta, and para isomers) | nih.gov |

| Target Hapten | Daunomycin (DM) | nih.gov |

| Carrier Protein | Bovine Serum Albumin (BSA) | nih.gov |

| Conjugation Ratio | More than 10 molecules of DM per molecule of BSA | nih.gov |

| Biological Outcome | Resulting DM-BSA conjugate used as an immunogen to produce anti-DM serum in a rabbit. | nih.gov |

This body of work underscores the capability of N-(aminobenzoyloxy)succinimide and its isomers to serve as effective crosslinking agents for the modification of proteins. While direct studies on their application in engineering the surfaces of intact cells or functionalizing membrane proteins in situ are not yet prevalent, the established chemical principles provide a strong foundation for their future development and use in these advanced bioconjugation applications.

Applications of N 4 Aminobenzoyloxy Succinimide in Materials Science

Surface Functionalization of Nanomaterials

Surface functionalization is a critical step in tailoring the properties of nanomaterials for biomedical and technological applications. The process of modifying the nanoparticle surface influences its stability, biocompatibility, and interaction with biological systems. Covalent functionalization, which involves the formation of strong chemical bonds between the nanoparticle surface and functional molecules, is a preferred method for creating stable and robust nano-architectures.

Modification of Nanoparticles for Enhanced Biocompatibility and Cellular Uptake

The biocompatibility of nanoparticles is a crucial factor for their use in nanomedicine, as unmodified surfaces can sometimes elicit cytotoxic effects or be rapidly cleared by the immune system. Surface modification can mitigate these issues and enhance the ability of nanoparticles to be internalized by target cells.

N-hydroxysuccinimide esters, such as N-(4-Aminobenzoyloxy)succinimide, are widely used for this purpose. The NHS ester moiety is a highly reactive group that readily forms stable covalent amide bonds with primary amines, which are present on the surface of proteins and many biomolecules. This chemistry is effective under physiological conditions, making it ideal for bioconjugation. For instance, carboxylated nanoparticles can be activated using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) to create a more stable NHS ester intermediate. taylorandfrancis.com This activated surface can then react with amine-containing molecules, such as polyethylene glycol (PEG), to improve circulation time and reduce immune recognition. atomfair.com

The positive charge on a nanoparticle's surface can enhance cellular internalization due to favorable electrostatic interactions with the negatively charged cell membrane. However, this positive charge can also lead to nonspecific interactions and toxicity. By using linkers, a "stealth" molecule like PEG can be attached to the surface, temporarily masking the charge and preventing nonspecific uptake. This PEG shield can be designed to detach under specific conditions, such as the localized temperature increase induced by ultrasound, re-exposing the positive surface and triggering cellular uptake in a targeted manner. ucm.es

| Nanoparticle Type | Functionalization Strategy | Outcome |

| Iron Oxide (Fe3O4) | Activation with EDC/NHS, followed by conjugation of PEG. atomfair.com | Enhanced stability, reduced immune clearance, prolonged circulation time. |

| Mesoporous Silica (MSN) | Grafting of PEG chains via a thermosensitive linker to an amine-functionalized surface. ucm.es | Masking of positive charge, preventing premature cellular uptake; ultrasound-triggered PEG detachment to induce targeted internalization. |

| General Nanocarriers | Surface modification with polymers like chitosan or encapsulation in lipid bilayers. nih.gov | Improved biocompatibility, hemocompatibility, stability, and dispersity. nih.gov |

Tailoring Material Properties through this compound Conjugation

Beyond improving biocompatibility, the conjugation of molecules using this compound and similar NHS esters allows for the precise tailoring of a material's physicochemical properties. The aminobenzoyl group can serve as a versatile anchor point for further modifications or can itself impart desirable characteristics.

The covalent attachment of specific ligands can transform a generic nanoparticle into a highly specific tool. For example, attaching targeting moieties like folic acid or antibodies to nanoparticles enables them to selectively bind to and enter cancer cells that overexpress the corresponding receptors. atomfair.com This targeted approach increases therapeutic efficacy while minimizing off-target effects. The N-hydroxysuccinimide ester-amine reaction is a cornerstone of this strategy, providing a reliable method to link these complex biomolecules to the nanoparticle surface. researchgate.net

Synthesis of Functionalized Polymers and Hybrid Materials

The integration of specific chemical moieties into polymer structures is a powerful method for creating advanced materials with tailored properties. This compound can act as a functional monomer or a modifying agent in the synthesis of polymers, particularly in creating biodegradable materials for biomedical applications.

Integration of this compound into Polymer Backbones

The synthesis of functional polymers often involves the copolymerization of a standard monomer with a monomer containing a desired functional group. N-hydroxysuccinimide esters can be incorporated into monomers, which are then polymerized to create a reactive polymer backbone. For example, copolymers based on N-acryloxysuccinimide (NAS) can be synthesized with precise control over molecular weight and composition using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.net The resulting polymer contains reactive NHS ester groups distributed along its chain, which can then be used for post-polymerization modification by reacting them with amine-containing molecules.

This approach allows for the creation of complex polymer architectures, such as block copolymers, where one block contains the reactive sites for attaching biomolecules or other functional units. researchgate.net The aminobenzoyl group from this compound, when integrated into a polymer backbone, can provide sites for further chemical reactions or influence the polymer's electronic and thermal properties. For example, the incorporation of triptycene-containing aminobenzoyl structures into poly(ester-amide)s has been shown to yield polymers with good solubility, high thermal stability, and optical transparency. researchgate.net

Engineering Biodegradable Poly(ester amide)s and Related Copolymers

Poly(ester amide)s (PEAs) are a significant class of biodegradable polymers that combine the favorable mechanical and thermal properties of polyamides with the biodegradability of polyesters. uc.pt This combination makes them highly attractive for biomedical applications such as drug delivery and tissue engineering. nih.gov

The synthesis of PEAs can be achieved through various methods, including the polycondensation of monomers containing α-amino acids, diols, and dicarboxylic acids. nih.govmdpi.com Functional groups can be introduced into the PEA structure by using monomers with pendant side chains. For example, α-amino acids like L-lysine can be incorporated to provide pendant carboxylic acid or amine groups for further functionalization. This allows for the covalent attachment of drugs or imaging agents.

While direct use of this compound as a primary monomer in PEA synthesis is less commonly detailed, the principles of PEA functionalization are highly relevant. The aminobenzoyl moiety can be introduced by using a corresponding diamine or diacid monomer in the polycondensation reaction. Furthermore, post-polymerization modification is a powerful strategy where a PEA with reactive side chains (e.g., amines or carboxylates) is first synthesized. These side chains can then be reacted with a molecule like this compound or other NHS esters to attach the desired functional group. This method offers versatility in creating a wide range of functional PEAs with tunable properties, such as degradation rate, hydrophilicity, and biological activity. mdpi.com

| Polymer Type | Synthesis/Functionalization Method | Key Features & Applications |

| Poly(ester amide)s (PEAs) | Polycondensation of α-amino acids, diols, and dicarboxylic acids. nih.govmdpi.com | Combines mechanical strength with biodegradability. Used in drug delivery and tissue engineering. uc.ptnih.gov |

| Functional PEAs | Incorporation of monomers with pendant groups (e.g., from L-lysine). | Provides reactive sites for attaching drugs or other molecules. |

| Unsaturated PEAs | Use of monomers with C=C double bonds for post-polymerization modification via thiol-ene chemistry. researchgate.net | Allows for versatile and efficient introduction of various functional side chains. |

| Reactive Copolymers | RAFT polymerization of N-acryloxysuccinimide (NAS) with other monomers. researchgate.net | Creates a polymer backbone with reactive NHS ester groups for subsequent bioconjugation. researchgate.net |

Advanced Analytical Methodologies for N 4 Aminobenzoyloxy Succinimide Research

Spectroscopic Characterization of N-(4-Aminobenzoyloxy)succinimide and its Conjugates

Spectroscopic techniques are indispensable for the detailed structural and quantitative analysis of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the molecule's architecture and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of the atomic framework of this compound. Both ¹H and ¹³C NMR are employed to map the chemical environment of each proton and carbon atom, respectively.

While specific spectral data for this compound is not widely published, the expected chemical shifts can be reliably predicted based on data from closely related analogs such as N-(Benzoyloxy)succinimide and the fundamental succinimide (B58015) structure. chemicalbook.comchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the succinimide ring and the aminobenzoyl group. The four equivalent protons of the succinimide's methylene (B1212753) groups would likely appear as a sharp singlet. The aromatic protons of the 4-aminobenzoyl moiety would present as a set of doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the amino group would also produce a distinct signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the chemical shifts of all carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the succinimide ring and the ester, the methylene carbons of the succinimide ring, and the carbons of the aromatic ring. The chemical shifts of the aromatic carbons would be influenced by the electron-donating amino group and the electron-withdrawing ester linkage.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Succinimide CH₂ | ~2.9 | ~25 |

| Succinimide C=O | - | ~170 |

| Aromatic CH (ortho to NH₂) | ~6.7 | ~114 |

| Aromatic CH (meta to NH₂) | ~7.8 | ~132 |

| Aromatic C (ipso to NH₂) | - | ~151 |

| Aromatic C (ipso to C=O) | - | ~122 |

| Ester C=O | - | ~164 |

| Amino NH₂ | Variable | - |

Note: These are predicted values based on analogous compounds and are subject to solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule. smolecule.com

The IR spectrum of this compound is expected to display characteristic absorption bands for the following functional groups:

Carbonyl (C=O) groups: Strong absorption bands are anticipated for the ester carbonyl and the two imide carbonyls of the succinimide ring. These typically appear in the region of 1700-1800 cm⁻¹. researchgate.net

Amino (N-H) group: The primary amine will exhibit characteristic stretching vibrations in the 3300-3500 cm⁻¹ range.

Aromatic ring (C=C): Stretching vibrations of the benzene ring are expected to appear in the 1450-1600 cm⁻¹ region.

C-N and C-O bonds: Stretching vibrations for these bonds will also be present in the fingerprint region of the spectrum.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Imide Carbonyl (C=O) | Symmetric & Asymmetric Stretch | ~1700 - 1790 |

| Ester Carbonyl (C=O) | Stretch | ~1740 - 1760 |

| Amino (N-H) | Stretch | ~3300 - 3500 |

| Aromatic (C=C) | Stretch | ~1450 - 1600 |

| C-N Stretch | Stretch | ~1250 - 1350 |

| C-O Stretch | Stretch | ~1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification of Conjugation Efficiency

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for monitoring the progress of conjugation reactions involving this compound. This method is based on the principle that the absorption of UV or visible light by a molecule is proportional to its concentration.

When this compound reacts with a primary amine on a target molecule (e.g., a protein or a hapten), the N-hydroxysuccinimide (NHS) moiety is released as a leaving group. The release of the NHS anion can be monitored spectrophotometrically, as it exhibits a distinct absorbance maximum around 260 nm. By tracking the increase in absorbance at this wavelength over time, the efficiency and kinetics of the conjugation reaction can be quantified.

Mass Spectrometry for Molecular Weight and Stoichiometry Determination

Mass spectrometry is a critical analytical tool for determining the precise molecular weight of this compound and for characterizing its conjugates. This technique provides information on the mass-to-charge ratio of ionized molecules, allowing for accurate mass determination and structural elucidation.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are "soft" ionization techniques that are well-suited for the analysis of organic molecules, including this compound and its larger biomolecular conjugates.

Electrospray Ionization (ESI): ESI is particularly useful for analyzing molecules in solution and can be readily coupled with liquid chromatography (LC) for the separation and analysis of complex mixtures. This technique typically produces multiply charged ions, which is advantageous for analyzing large molecules like protein conjugates.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a highly sensitive technique that is often used for the analysis of large biomolecules such as proteins and peptides. In MALDI-TOF (Time-of-Flight) mass spectrometry, the mass accuracy is very high, allowing for the confident determination of molecular weights.

Confirmation of Conjugation and Analysis of Molecular Weight Shifts

Mass spectrometry is a definitive method for confirming the successful conjugation of this compound to a target molecule. The covalent attachment of the aminobenzoyl group results in a predictable increase in the molecular weight of the target.

By analyzing the mass spectra of the starting material and the reaction product, the exact mass shift corresponding to the addition of the aminobenzoyl moiety can be determined. For this compound, the mass of the incorporated fragment (4-aminobenzoyl) is approximately 120.13 Da.

This precise mass measurement provides unequivocal evidence of conjugation. Furthermore, by analyzing the distribution of masses in the spectrum of the conjugate, it is possible to determine the stoichiometry of the reaction, i.e., the number of aminobenzoyl groups that have been attached to each target molecule. This is particularly important in applications such as the preparation of hapten-protein conjugates for immunoassay development.

Detection and Quantitation of Succinimide-related Post-Translational Modifications

The formation of succinimide rings is a significant post-translational modification (PTM) that can occur spontaneously in proteins, often as an intermediate in the deamidation of asparagine or the isomerization of aspartic acid. Detecting and quantifying these modifications is crucial for understanding protein stability and function. Various advanced analytical methodologies are employed for this purpose, often requiring high sensitivity and specificity due to the labile nature of the succinimide intermediate.

A primary challenge in detecting succinimide-related PTMs is their transient nature, as they exist in an equilibrium with their hydrolysis products, isoaspartate (isoAsp) and aspartate. nih.gov To overcome this, methods have been developed to "trap" the succinimide before it hydrolyzes. One such method involves reacting the protein with hydrazine, which cleaves the succinimide ring to form a stable hydrazide. nih.gov This stable derivative can then be analyzed using mass spectrometry (MS). nih.gov This hydrazine-trapping strategy can be coupled with chemical derivatization, for instance, by using fluorescent tags like rhodamine sulfonyl chloride that react with the newly formed hydrazide. nih.gov This allows for analysis by multiple orthogonal methods, including HPLC-UV-Vis, liquid chromatography-mass spectrometry (LC-MS), and SDS-PAGE with fluorescence imaging, offering high sensitivity even for low levels of modification. nih.gov

Mass spectrometry is a cornerstone technique for identifying and quantifying PTMs. creative-proteomics.combitesizebio.com In a typical "bottom-up" proteomics workflow, proteins are enzymatically digested into smaller peptides, which are then analyzed by MS. cytoskeleton.com The mass of the peptides reveals whether a modification is present, as PTMs add a specific mass to the modified amino acid. creative-proteomics.com Tandem mass spectrometry (MS/MS) can then be used to fragment the modified peptides, providing information to pinpoint the exact site of the modification. creative-proteomics.com For complex samples where modified proteins are in low abundance, an enrichment step is often necessary. cytoskeleton.com This can be achieved through immunoprecipitation using antibodies that specifically recognize the PTM of interest. bitesizebio.comcytoskeleton.com

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive alternative for detecting and quantifying succinimide PTMs in intact proteins. nih.gov Two-dimensional (2D) NMR experiments can identify characteristic chemical shift correlations for the atoms within the succinimide ring, providing a unique "fingerprint" that distinguishes it from the native protein structure and its hydrolysis products. nih.gov This technique has been successfully used to detect and quantify succinimide formation in various proteins, and its orthogonality to MS makes it valuable for cross-validation. nih.gov

| Method | Principle | Advantages | Key Findings/Applications |

| Hydrazine Trapping with Chemical Derivatization | Succinimide is stabilized by reaction with hydrazine, followed by labeling with a tag (e.g., fluorescent). nih.gov | Allows for analysis by multiple methods (HPLC, LC-MS, SDS-PAGE); high sensitivity; enables facile detection without proteolytic digestion. nih.gov | Successfully detected and quantified as low as 0.41% succinimide in proteins. nih.gov |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of peptide fragments to detect mass shifts caused by modifications. creative-proteomics.com | Highly sensitive; can identify the specific site of modification; suitable for complex mixtures. bitesizebio.comcytoskeleton.com | Routinely used in proteomics to identify thousands of PTM sites, including succinylation. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the unique magnetic properties of atomic nuclei within the succinimide structure. nih.gov | Non-destructive; provides detailed structural information in solution; orthogonal to MS for cross-validation. nih.gov | Used to identify and quantify succinimide PTMs in model proteins like lysozyme (B549824) and biotherapeutics. nih.gov |

Chromatographic and Electrophoretic Techniques for Purity and Separation

Chromatographic and electrophoretic techniques are indispensable tools in the research and application of this compound, particularly for ensuring the purity of the compound and for characterizing the products of its conjugation reactions with proteins.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both monitoring the progress of conjugation reactions involving this compound and for purifying the resulting protein conjugates. In conjugation reactions, this compound is used to introduce an aminobenzoyloxy group onto primary amines, such as the N-terminus or the side chain of lysine (B10760008) residues in a protein. rsc.orgbiotium.com

HPLC, particularly reversed-phase HPLC (RP-HPLC), separates molecules based on their hydrophobicity. This allows for the separation of the unreacted protein, the this compound reagent, the hydrolyzed reagent, and the final protein conjugate. By taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, researchers can monitor the disappearance of the starting materials and the appearance of the product, thereby optimizing reaction conditions such as pH, temperature, and reaction time.

Following the completion of the reaction, HPLC is used as a preparative technique to purify the desired protein conjugate from the reaction mixture. The fractions corresponding to the conjugate peak are collected, yielding a purified product for subsequent analysis and application. The purity of these fractions can then be assessed using analytical HPLC. Furthermore, HPLC coupled with mass spectrometry (LC-MS) provides a powerful tool for confirming the identity and mass of the purified conjugate, ensuring that the desired modification has occurred. nih.gov

| HPLC Mode | Separation Principle | Application in this compound Research |

| Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity. | Monitoring reaction progress, separating unreacted protein from the conjugate, and final product purification. |

| Ion-Exchange (IEX-HPLC) | Separation based on net charge. creative-proteomics.com | Separating protein conjugates with different degrees of labeling, as each modification can alter the protein's overall charge. creative-proteomics.com |

| Size-Exclusion (SEC-HPLC) | Separation based on molecular size. | Removing small molecule reagents and byproducts from the larger protein conjugate; assessing for aggregation. |

Gel Electrophoresis (e.g., SDS-PAGE) for Conjugate Characterization and Mobility Assessment

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used technique to characterize protein conjugates formed with this compound and to assess their electrophoretic mobility. nih.gov In SDS-PAGE, proteins are denatured and coated with the anionic detergent SDS, which imparts a uniform negative charge-to-mass ratio. The proteins are then separated through a polyacrylamide gel matrix based on their molecular weight.

When a protein is successfully conjugated with this compound, its molecular weight increases. This increase, although often small, can sometimes be detected as a shift in the protein's mobility on the gel, with the conjugate migrating slightly slower than the unmodified protein. This mobility shift provides a straightforward and visual confirmation of a successful conjugation reaction.

SDS-PAGE is also valuable for assessing the efficiency and specificity of the labeling reaction. nih.gov For instance, by comparing the lane containing the reaction mixture to lanes with the unmodified protein and molecular weight markers, one can estimate the extent of conjugation. If the reaction results in a heterogeneous mixture of products with varying degrees of labeling, this may appear as a smear or a series of discrete bands on the gel. Furthermore, the presence of high-molecular-weight species could indicate the formation of cross-linked oligomers, which is particularly relevant when using bifunctional succinimide esters. nih.gov When combined with fluorescence imaging (if a fluorescent tag is used) or Western blotting with specific antibodies, SDS-PAGE becomes an even more powerful tool for the detailed characterization of protein conjugates. nih.govbitesizebio.com

Computational and Theoretical Approaches in N 4 Aminobenzoyloxy Succinimide Research

Molecular Modeling of N-(4-Aminobenzoyloxy)succinimide Reactivity and Selectivity

Molecular modeling techniques are pivotal in understanding the factors that govern the reactivity of this compound with nucleophiles, particularly the primary amines of proteins. The reaction's selectivity is crucial for its application in bioconjugation, where specific and efficient labeling of target molecules is desired.

Research in this area often employs molecular docking and molecular dynamics (MD) simulations to model the interaction between the this compound molecule and the amino acid residues of a protein. These models can predict the most likely sites of reaction by evaluating factors such as steric accessibility, the orientation of the reacting groups, and the formation of non-covalent interactions that stabilize the transition state.

For instance, the aminolysis of N-hydroxysuccinimide (NHS) esters, the reactive moiety in this compound, is known to proceed through a tetrahedral intermediate. thieme-connect.de The stability of this intermediate is a key determinant of the reaction rate. Molecular modeling can elucidate how the local environment of an amino acid residue, such as the presence of neighboring charged or bulky groups, can influence the formation and breakdown of this intermediate.

While primary amines, like the side chain of lysine (B10760008), are the primary targets of NHS esters, side reactions with other nucleophilic residues such as serine, threonine, and tyrosine have been reported. nih.govresearchgate.net The propensity for these side reactions is highly dependent on the local pH and the specific protein microenvironment. nih.gov Molecular modeling can help to predict the likelihood of these off-target modifications by calculating the relative activation energies for the reaction at different sites.

A significant factor in the reactivity of this compound is the competition between aminolysis and hydrolysis of the NHS ester. nih.gov Molecular dynamics simulations can be used to study the dynamics of water molecules around the reactive ester and predict the rate of hydrolysis under different conditions. This is particularly important for optimizing reaction conditions to maximize the yield of the desired bioconjugate.

| Parameter | Description | Relevance to this compound |

| Steric Accessibility | The ease with which the reactive NHS ester can approach a target amino acid residue. | Determines which lysine or other nucleophilic residues on a protein surface are likely to be modified. |

| Transition State Stabilization | Non-covalent interactions (e.g., hydrogen bonds) that lower the energy of the tetrahedral intermediate. | Influences the rate and selectivity of the acylation reaction. |

| Local pH Effects | The protonation state of the reacting amine and the catalytic activity of neighboring residues. | Affects the nucleophilicity of the target amine and the stability of the NHS ester. |

| Solvent Exposure | The degree to which the reactive site is exposed to the aqueous solvent. | Influences the competition between aminolysis and hydrolysis. |

Quantum Chemical Calculations of Electronic Structure and Reaction Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of this compound and the energetics of its reactions. These calculations are essential for a fundamental understanding of the molecule's intrinsic reactivity.

DFT studies on aniline (B41778) and its derivatives have provided valuable insights into how the amino group influences the electronic properties of the benzene (B151609) ring. researchgate.netpsu.edu In this compound, the amino group at the para position acts as an electron-donating group, which can influence the reactivity of the ester group.